2-Vinyl-4-quinazolinol
Overview
Description
2-Vinyl-4-quinazolinol is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Scientific Research Applications
2-Vinyl-4-quinazolinol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex quinazoline derivatives.
Biology: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Safety and Hazards
Future Directions
Recent advances in the synthesis of quinazoline derivatives, including 2-Vinyl-4-quinazolinol, have been highlighted in various studies . These studies suggest that the development of new synthesis methods and the exploration of the biological activities of quinazoline derivatives are potential future directions .
Mechanism of Action
Target of Action
The primary targets of 2-Vinyl-4-quinazolinol, also known as STIMA-1, are the proteins p63 and mutp53 . These proteins play crucial roles in cellular processes such as cell cycle regulation and apoptosis .
Mode of Action
STIMA-1 acts as an activator of p63 and mutp53 . By binding to these proteins, it restores their activity, leading to changes in cellular processes .
Biochemical Pathways
Given its targets, it’s likely that it influences pathways related tocell proliferation and differentiation , particularly in keratinocytes
Pharmacokinetics
It’s known that the compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The activation of p63 and mutp53 by STIMA-1 leads to the proliferation and differentiation of keratinocytes . This suggests that STIMA-1 could have potential applications in the treatment of skin conditions or diseases involving abnormal keratinocyte function.
Biochemical Analysis
Biochemical Properties
For instance, some quinazolinone derivatives have been found to inhibit certain enzymes, such as type II NADH dehydrogenase, which plays a critical role in the respiratory metabolism of bacteria .
Cellular Effects
Quinazolinone derivatives have been found to exhibit a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic effects . These effects suggest that quinazolinones can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Quinazolinones and their derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
As of my knowledge cutoff in 2021, there is limited information available on the temporal effects of 2-Vinyl-4-quinazolinol in laboratory settings. It is known that the compound is a solid at room temperature and has a predicted melting point of 155.97°C .
Dosage Effects in Animal Models
As of my knowledge cutoff in 2021, there is limited information available on the dosage effects of this compound in animal models. Quinazolinone derivatives have been used in animal models to study various diseases, and their effects can vary with different dosages .
Metabolic Pathways
As of my knowledge cutoff in 2021, there is limited information available on the metabolic pathways that this compound is involved in. Quinazolinones are known to be involved in various metabolic pathways, and they can interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Vinyl-4-quinazolinol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with cinnamoyl chloride under alkaline conditions, leading to the formation of 2-styryl-4(3H)-quinazolinone, which can be further modified to obtain this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Vinyl-4-quinazolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the vinyl group, leading to different substituted quinazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant biological and pharmacological activities .
Comparison with Similar Compounds
2-Quinazolinone: Lacks the vinyl group but shares the quinazoline core structure.
4-Quinazolinone: Similar core structure but different substitution pattern.
2-Styryl-4(3H)-quinazolinone: A direct precursor in the synthesis of 2-Vinyl-4-quinazolinol
Uniqueness: this compound is unique due to the presence of both a vinyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other quinazoline derivatives .
Properties
IUPAC Name |
2-ethenyl-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h2-6H,1H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHFWHQHIKFOIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396625 | |
Record name | 2-VINYL-4-QUINAZOLINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91634-12-7 | |
Record name | 2-VINYL-4-QUINAZOLINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethenyl-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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